4-(Morpholin-4-YL)-5-nitro-2,1,3-benzoxadiazole
Overview
Description
4-(Morpholin-4-YL)-5-nitro-2,1,3-benzoxadiazole is a chemical compound known for its unique structure and properties. It contains a morpholine ring, a nitro group, and a benzoxadiazole core, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using nitric acid and sulfuric acid under controlled conditions to ensure the selective formation of the nitro group at the desired position . The subsequent introduction of the morpholine group can be achieved through nucleophilic substitution reactions using morpholine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-YL)-5-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as amines and alcohols can be used in the presence of suitable catalysts.
Major Products Formed
Scientific Research Applications
4-(Morpholin-4-YL)-5-nitro-2,1,3-benzoxadiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-YL)-5-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The morpholine ring can also enhance the compound’s binding affinity to certain enzymes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Morpholin-4-YL)-5-nitro-2,1,3-benzoxadiazole is unique due to its combination of a morpholine ring, a nitro group, and a benzoxadiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-morpholin-4-yl-5-nitro-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)8-2-1-7-9(12-18-11-7)10(8)13-3-5-17-6-4-13/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPJTJZRHWUNOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC3=NON=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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